molecular formula C21H23Cl2N3O3S B10920365 1-(4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B10920365
M. Wt: 468.4 g/mol
InChI Key: YIORWONDJNPYQT-UHFFFAOYSA-N
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Description

1-(4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a piperazine ring, a sulfonyl group, and a pyrrolidinone moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3,4-dichlorobenzyl chloride with piperazine to form 1-(3,4-dichlorobenzyl)piperazine . This intermediate is then reacted with 4-sulfamoylbenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide under specific conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving concentrated acids or bases, depending on the desired substitution.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity . Additionally, the piperazine ring may interact with various receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 1-(4-{[4-(3,4-Dichlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one is unique due to its combination of a sulfonyl group and a pyrrolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23Cl2N3O3S

Molecular Weight

468.4 g/mol

IUPAC Name

1-[4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C21H23Cl2N3O3S/c22-19-8-3-16(14-20(19)23)15-24-10-12-25(13-11-24)30(28,29)18-6-4-17(5-7-18)26-9-1-2-21(26)27/h3-8,14H,1-2,9-13,15H2

InChI Key

YIORWONDJNPYQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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